molecular formula C14H13N3O2 B2378723 (8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione CAS No. 354765-04-1

(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B2378723
CAS No.: 354765-04-1
M. Wt: 255.277
InChI Key: NPVXGSMQZSCDQO-LBPRGKRZSA-N
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Description

(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused ring system that combines elements of pyrazine, pyridine, and indole. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which undergoes further transformations to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, potassium permanganate, chromium trioxide, and palladium catalysts. Reaction conditions typically involve refluxing in methanol or other suitable solvents, with careful control of temperature and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives may exhibit different biological activities and pharmacological properties, making them valuable for further research and development.

Scientific Research Applications

(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione has a wide range of scientific research applications, including:

    Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and structure-activity relationships.

    Biology: It is used in the study of biological processes and pathways, particularly those involving indole derivatives and their interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione lies in its specific combination of fused ring systems and functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-6-15-14(19)12-5-9-8-3-1-2-4-10(8)16-11(9)7-17(12)13/h1-4,12,16H,5-7H2,(H,15,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXGSMQZSCDQO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NCC(=O)N2CC3=C1C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C(=O)NCC(=O)N2CC3=C1C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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